molecular formula C9H15N3 B1429774 {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine CAS No. 1423034-90-5

{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine

Número de catálogo: B1429774
Número CAS: 1423034-90-5
Peso molecular: 165.24 g/mol
Clave InChI: LUPCBMFTKUPWAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine is a chemical building block based on the privileged imidazo[1,5-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. The imidazo[1,5-a]pyridine core is recognized for its unique chemical structure, flexibility, and broad biological potential . This nucleus is frequently manipulated at the 1 and 3 positions to fine-tune optical characteristics, electrochemical behaviors, and biocompatibility, making it a valuable template for developing novel therapeutic agents and functional materials . Derivatives of this heterocycle system have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties . Furthermore, the scaffold is found in compounds investigated as enzyme inhibitors, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors for immuno-oncology, and as ligands for various CNS targets . The methanamine substituent at the 1-position offers a versatile handle for further synthetic elaboration, allowing researchers to conjugate the core structure to other molecules or create diverse chemical libraries for high-throughput screening. As a synthetic intermediate, this compound provides researchers with a key starting material for the development of potential pharmacologically active compounds. This product is intended for research applications and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCBMFTKUPWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Catalyst and Acid Selection

  • Bi(OTf)3 is identified as a highly effective catalyst for generating benzylic cations from benzylic alcohols.
  • p-TsOH·H2O acts as a co-catalyst to facilitate the reaction.
  • The combination of these reagents in an organic solvent system is crucial for high conversion rates.

Solvent and Temperature

  • The optimal solvent is acetonitrile (MeCN), which also serves as the nitrile source in the Ritter reaction.
  • The reaction is typically conducted at 150 °C in a sealed tube to maintain pressure and promote efficient cyclization.

Reaction Concentration and Stoichiometry

  • The reaction concentration is maintained at 0.3 M.
  • The optimal conditions involve 5 mol % Bi(OTf)3 and 7.5 equivalents of p-TsOH·H2O.
  • Acetonitrile is used in excess (15 equivalents) to maximize yield.

Yield Outcomes

The following table summarizes the optimization of reaction conditions and yields for the model substrate (pyridinylmethanol) to produce the target compound:

Entry Bi(OTf)3 (mol %) p-TsOH·H2O (equiv) MeCN (equiv) Solvent Ratio (DCE:MeCN) Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
3 0 5.0 - 0:1 13
4 5 5.0 5.0 - 54
5 5 5.0 10.0 - 75
6 5 5.0 15.0 - 86
7 5 5.0 30.0 - 88
8 5 2.5 15.0 - 67
9 5 7.5 15.0 - 97

Note: Reaction concentration 0.3 M, isolated yields reported.

Substrate Scope and Functional Group Tolerance

  • Substrates with methyl groups at the ortho position relative to the pyridine nitrogen provided excellent yields (up to 93%).
  • Halogen substituents (Cl, Br) at ortho and meta positions were tolerated, though yields were slightly reduced due to steric effects.
  • Steric hindrance at the benzylic alcohol position had a minor impact on yields.
  • Substrates containing quinoline motifs showed reduced efficiency and complex mixtures under the same conditions.

Mechanistic Insights

The Ritter-type reaction proceeds via the formation of a benzylic carbocation intermediate catalyzed by Bi(OTf)3. The carbocation then reacts with acetonitrile to form an imidazo[1,5-a]pyridine ring system bearing a methanamine substituent. The presence of p-TsOH·H2O enhances the protonation steps necessary for carbocation formation and ring closure.

Summary of Research Findings

  • The combination of Bi(OTf)3 and p-TsOH·H2O in acetonitrile at elevated temperature is a robust and efficient method for synthesizing {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine.
  • The method exhibits broad substrate scope with good to excellent yields (54–97%).
  • The reaction conditions are mild enough to tolerate various functional groups, including methyl and halogen substituents.
  • This synthetic approach provides a strategic pathway for accessing imidazo[1,5-a]pyridine derivatives relevant to drug discovery and medicinal chemistry.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit promising anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action: Compounds similar to 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine target histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and subsequent apoptosis in malignant cells .

Neuropharmacological Effects

Imidazo[1,5-a]pyridine derivatives have been investigated for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets for treating central nervous system disorders. Studies have shown that these compounds can influence neurotransmitter systems and may offer therapeutic benefits in conditions such as anxiety and depression .

Antimicrobial Properties

Some studies have indicated that imidazo[1,5-a]pyridine derivatives possess antimicrobial activity against various bacterial strains. This makes them candidates for developing new antibiotics or adjunct therapies in treating infections .

Synthesis and Derivatives

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl methanamine typically involves multi-step reactions starting from simpler pyridine derivatives. Modifications to the core structure can yield various derivatives with enhanced biological activity.

Derivative Activity Reference
3-Methyl-5-amino derivativeAnticancer
3-Methyl-6-carboxylic acidNeuroactive
3-Methyl-N-substituted derivativesAntimicrobial

Case Study 1: Antitumor Activity

A study demonstrated that a derivative of the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) and liver carcinoma (HepG2). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In a neurobiology study, researchers evaluated the effects of imidazo[1,5-a]pyridine derivatives on GPCRs. The findings suggested that these compounds could modulate receptor activity without directly activating them, providing a novel approach to drug development for CNS disorders .

Mecanismo De Acción

The mechanism of action of {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Variations and Functional Groups

The table below summarizes key differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Key Features Biological Relevance References
{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine Imidazo[1,5-a]pyridine - Methyl (C3)
- Methanamine (C1)
C₉H₁₄N₃ Primary amine for hydrogen bonding; methyl enhances lipophilicity Potential kinase or protease inhibition
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride Imidazo[1,5-a]pyridine - Methyl (C3)
- Amine (C6)
C₈H₁₃N₃·2HCl Amine at C6; dihydrochloride salt improves solubility Research compound for solubility studies
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanamine Triazolo[4,3-a]pyridine - Methyl (C3)
- Methanamine (C6)
C₁₀H₁₄N₄ Triazole core (vs. imidazole); higher nitrogen content Possible use in antifungals or antivirals
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine hydrochloride Imidazo[1,5-a]pyrazine - Br (C1)
- CF₃ (C3)
C₈H₉BrF₃N₃·HCl Pyrazine core (2 N atoms); halogen/CF₃ enhance metabolic stability Candidate for CNS targets due to lipophilicity
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine Imidazo[1,2-a]pyrimidine - Methanamine (C5) C₇H₁₂N₄ Pyrimidine core (3 N atoms); increased basicity Hypoxia-inducible factor (HIF) inhibitors

Key Findings from Research

  • Positional Isomerism : The location of the amine group significantly impacts biological activity. For example, the C1-amine in the target compound may favor interactions with polar enzyme pockets, while the C6-amine in its dihydrochloride analog () could alter binding kinetics due to steric effects .
  • Pyrazine and pyrimidine cores () offer distinct electronic profiles, with pyrimidines being explored for HIF-1α inhibition .
  • Functional Group Effects : Halogens (e.g., Br in ) and electron-withdrawing groups (e.g., CF₃) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form () increases aqueous solubility compared to the free base of the target compound .
  • Basicity : Pyrimidine-containing analogs () exhibit higher basicity due to additional nitrogen atoms, influencing protonation states under physiological conditions .
  • Stability : The triazolo analog () may exhibit lower thermal stability than imidazole derivatives due to reduced aromatic resonance .

Actividad Biológica

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl methanamine, also known by its CAS number 1511732-39-0, is a compound belonging to the imidazopyridine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • IUPAC Name : 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl methanamine
  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1511732-39-0

Anticancer Activity

Research indicates that derivatives of imidazopyridines exhibit significant anticancer properties. In vitro studies demonstrate that 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl methanamine shows cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF77.01Induces apoptosis and cell cycle arrest
NCI-H4608.55Inhibition of tubulin polymerization
HeLa14.31Disruption of microtubule dynamics

These findings suggest that the compound may interfere with microtubule dynamics and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in various models.

Study ReferenceModelEffect on Cytokines
LPS-stimulated macrophagesReduced TNF-alpha release
BV-2 microglial cellsDecreased IL-6 production

The inhibition of TNF-alpha and IL-6 suggests a potential role in treating inflammatory diseases.

The mechanisms through which 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl methanamine exerts its biological effects include:

  • Tubulin Binding : The compound interacts with tubulin, leading to disruption in microtubule formation and function.
  • Cytokine Inhibition : It inhibits pathways involved in cytokine production, particularly those activated by lipopolysaccharides (LPS).
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of imidazopyridine derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study conducted by Bouabdallah et al. demonstrated that imidazopyridine derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values indicating potent activity.
  • Inflammation Models : Research by Wei et al. showed that certain derivatives could significantly reduce inflammation markers in animal models of arthritis.

Q & A

Q. What are the recommended synthetic routes for {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine?

The compound can be synthesized via cyclization reactions starting from substituted pyridine precursors. For example, imidazo[1,5-a]pyridine scaffolds are often constructed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. A typical protocol involves reacting ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate with amines under reflux conditions, followed by hydrolysis and purification via column chromatography . Optimization of solvent systems (e.g., DMF or THF) and temperature (80–100°C) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the imidazo-pyridine core and methanamine substituent. Aromatic protons typically appear at δ 7.5–8.5 ppm, while methyl groups resonate near δ 2.5–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ or [M+Na]+).
  • IR Spectroscopy : To identify amine (–NH2) stretches (~3300 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹) .

Q. How should researchers handle stability issues during storage?

Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption. Stability tests via HPLC at intervals (0, 3, 6 months) are recommended to monitor degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce regioselective substituents?

Regioselective functionalization requires careful control of catalysts and reaction media. For example:

  • Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl3) to direct substitution to the electron-rich C5 position of the imidazo-pyridine ring.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh3)4 and aryl boronic acids at 80°C in dioxane/water (3:1) achieves C3 modifications .
  • Protection-Deprotection Strategies : Boc-protection of the methanamine group prevents unwanted side reactions during ring functionalization .

Q. How should discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved?

Discrepancies may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., imidazole ring proton shifts).
  • 2D-COSY/HSQC : For assigning overlapping signals and verifying connectivity.
  • HPLC-PDA : To identify and quantify impurities (>95% purity threshold for research-grade material) .

Q. What mechanistic insights exist for ring-opening reactions of this compound?

The imidazo-pyridine ring undergoes acid-catalyzed hydrolysis under strong acidic conditions (e.g., HCl, 100°C), yielding pyridine-2,3-diamine derivatives. Kinetic studies suggest a two-step mechanism: protonation at N1 followed by nucleophilic attack by water at C8. Reaction monitoring via LC-MS is advised to track intermediate formation .

Q. What strategies improve regiocontrol in catalytic C–H activation?

Employ directing groups (e.g., –CONHR) to guide palladium-catalyzed C–H arylation. For instance, installing a pyridine-2-yl group at the methanamine position enhances coordination to Pd(II), enabling selective activation of the C5–H bond. Solvent screening (e.g., toluene vs. DCE) and additive optimization (AgOAc vs. K2CO3) further refine selectivity .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN# 1760).
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Q. How can computational methods aid in predicting reactivity?

  • DFT Calculations : Model transition states for electrophilic substitution (e.g., Fukui indices identify reactive sites).
  • Molecular Docking : Screen binding affinities to biological targets (e.g., enzymes with imidazo-pyridine recognition sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine
Reactant of Route 2
{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.